molecular formula C12H11N3O4S B11029455 2-amino-N-(1,3-benzodioxol-5-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(1,3-benzodioxol-5-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11029455
M. Wt: 293.30 g/mol
InChI Key: IXBYTMLRAIFZPJ-UHFFFAOYSA-N
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Description

2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a heterocyclic compound that contains a thiazine ring fused with a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazine derivatives with benzodioxole-containing compounds under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways .

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-yl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C12H11N3O4S/c13-12-15-10(16)4-9(20-12)11(17)14-6-1-2-7-8(3-6)19-5-18-7/h1-3,9H,4-5H2,(H,14,17)(H2,13,15,16)

InChI Key

IXBYTMLRAIFZPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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